1-Iodo-2,3,4,5-tetramethylbenzene;2-propan-2-ylpropanedioic acid
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Overview
Description
1-Iodo-2,3,4,5-tetramethylbenzene;2-propan-2-ylpropanedioic acid is a compound that combines an iodinated aromatic ring with a branched aliphatic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Iodo-2,3,4,5-tetramethylbenzene can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid. The reaction typically occurs under mild conditions, with the temperature maintained below 50°C to prevent over-iodination .
2-Propan-2-ylpropanedioic acid can be prepared through the alkylation of malonic acid with isopropyl bromide in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of 1-iodo-2,3,4,5-tetramethylbenzene involves large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. For 2-propan-2-ylpropanedioic acid, industrial production typically employs batch reactors with efficient mixing and temperature control to optimize the alkylation reaction .
Chemical Reactions Analysis
Types of Reactions
1-Iodo-2,3,4,5-tetramethylbenzene undergoes various types of reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
2-Propan-2-ylpropanedioic acid can undergo:
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming isobutyric acid.
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products
Scientific Research Applications
1-Iodo-2,3,4,5-tetramethylbenzene;2-propan-2-ylpropanedioic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-iodo-2,3,4,5-tetramethylbenzene;2-propan-2-ylpropanedioic acid involves its interaction with specific molecular targets and pathways. The iodinated aromatic ring can undergo electrophilic substitution reactions, while the aliphatic acid moiety can participate in nucleophilic addition and esterification reactions. These interactions can modulate various biochemical pathways, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,3,4,5-tetramethylbenzene: Similar structure but with a bromine atom instead of iodine.
2,3,4,5-Tetramethylbenzoic acid: Similar aromatic structure but with a carboxylic acid group instead of iodine.
Isobutyric acid: Similar aliphatic structure but without the aromatic ring.
Uniqueness
1-Iodo-2,3,4,5-tetramethylbenzene;2-propan-2-ylpropanedioic acid is unique due to the combination of an iodinated aromatic ring and a branched aliphatic acid.
Properties
Molecular Formula |
C16H23IO4 |
---|---|
Molecular Weight |
406.26 g/mol |
IUPAC Name |
1-iodo-2,3,4,5-tetramethylbenzene;2-propan-2-ylpropanedioic acid |
InChI |
InChI=1S/C10H13I.C6H10O4/c1-6-5-10(11)9(4)8(3)7(6)2;1-3(2)4(5(7)8)6(9)10/h5H,1-4H3;3-4H,1-2H3,(H,7,8)(H,9,10) |
InChI Key |
URTNVCIXPRKIBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.CC(C)C(C(=O)O)C(=O)O |
Origin of Product |
United States |
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